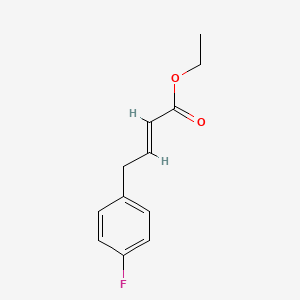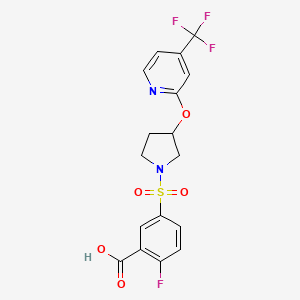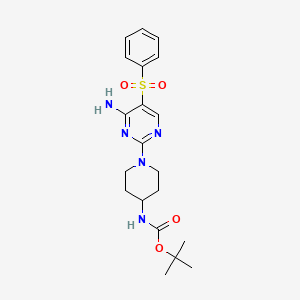
Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a chemical compound that has shown potential in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Asymmetric Mannich Reaction : A study demonstrated the synthesis of Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, highlighting its relevance in producing chiral amino carbonyl compounds, a key area in organic synthesis (Yang, Pan, & List, 2009).
- N-Hydroxycarbamates as Building Blocks : Research on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates explored their role as N-(Boc) nitrone equivalents, suggesting their importance in organic synthesis as building blocks (Guinchard, Vallée, & Denis, 2005).
Medicinal Chemistry and Drug Discovery
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including compounds related to the query chemical, were synthesized as ligands of the histamine H4 receptor. This research is pivotal in understanding the compound's potential in developing anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Material Science
- High-Performance Polymers : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents explore the utility of such compounds in producing polymers with improved solubility and thermal stability, indicating their applicability in advanced material sciences (Lu et al., 2014).
Biological Evaluation
- Antimicrobial and Anthelmintic Activity : Compounds synthesized from tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate were evaluated for their antibacterial and anthelmintic activity. Though results showed moderate activity, this points to the compound's potential in contributing to new treatments (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in palladium-catalyzed synthesis . Therefore, it’s possible that this compound may also interact with palladium or similar elements in its mechanism of action.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s polar structure, which includes amino and ester groups, suggests that it may be soluble in polar solvents . This could potentially impact its bioavailability and distribution within the body.
Result of Action
Similar compounds have been used in the synthesis of various bioactive compounds , suggesting that this compound may also have potential bioactive effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability. For instance, the synthesis of similar compounds involves reactions at specific temperatures . Therefore, the action of Tert-butyl (1-(4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate may also be influenced by similar environmental conditions.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-20(2,3)29-19(26)23-14-9-11-25(12-10-14)18-22-13-16(17(21)24-18)30(27,28)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,23,26)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRPOWHBQADHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)
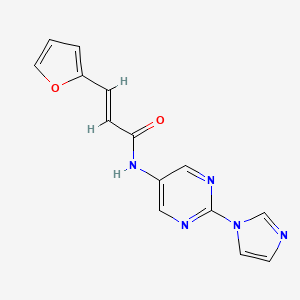
![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)


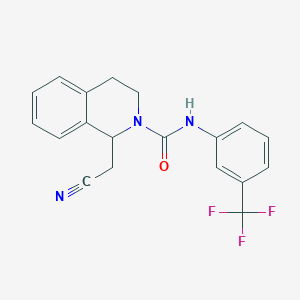
![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)
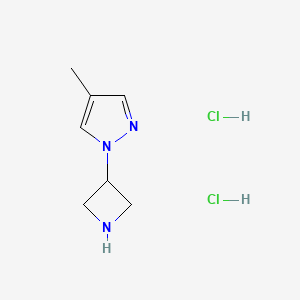
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)
